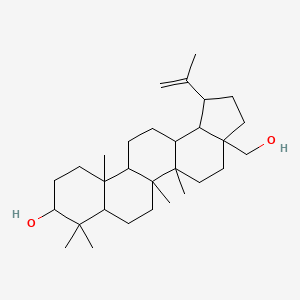

Lup-20(29)-ene-3beta,28-diol

Description

Properties

IUPAC Name |

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJYYTZTCVBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-98-3 | |

| Record name | Betulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Traditional Organic Solvent Systems

The foundation of betulin isolation lies in solvent extraction, where polarity and boiling point dictate efficiency. Ethanol (C₂H₅OH) remains the most widely used solvent due to its balance of betulin solubility (65.8% purity) and environmental safety. Comparative studies using n-hexane, ethyl acetate (C₄H₈O₂), and 2-propanol (C₃H₈O) demonstrate trade-offs between yield and purity (Table 1). Hexane achieves 92.1% betulin content but requires prolonged extraction (30 hours), whereas ethyl acetate yields 60% purity within 10–12 hours.

Table 1: Solvent Performance in Betulin Extraction

| Solvent | Total Extract Yield (%) | Betulin Content (%) | Extraction Time (h) |

|---|---|---|---|

| Ethanol | 11.8 | 65.8 | 5–6 |

| 2-Propanol | 15.7 | 36.6 | 7.69 |

| n-Hexane | 6.0 | 92.1 | 30 |

| Ethyl Acetate | 18.3 | 34.5 | 10–12 |

Alkaline hydrolysis enhances yield by saponifying ester bonds in birch bark suberin. Boiling bark in aqueous ethanol (90–95%) with sodium hydroxide (NaOH) for 3 hours liberates 9.48% betulin relative to dry bark mass. However, excessive alkali concentration degrades triterpenoids, necessitating pH monitoring.

Microwave-Assisted Extraction (MAE)

Microwave irradiation revolutionizes betulin isolation by accelerating molecular vibration and solvent penetration. At 2.45 GHz and 300 W, MAE reduces extraction time from 3 hours to 9 minutes while maintaining 83.4% yield. Dielectric heating selectively targets water in bark tissues, creating micro-fractures that enhance solvent access. This method minimizes thermal degradation, preserving betulin’s structural integrity.

Purification Strategies for High-Purity Betulin

Recrystallization and Precipitation

Initial purification involves cooling hot ethanol extracts to induce betulin crystallization. Rapid cooling to 4°C precipitates 58.5–67.8% betulin within 2 hours, while gradual cooling over 4 hours recovers 81.1–83.4%. Impurities like betulinic acid (C₃₀H₄₈O₃) and lupeol (C₃₀H₅₀O) remain soluble due to higher polarity, enabling selective separation.

Calcium Hydroxide Adsorption

Calcium hydroxide (Ca(OH)₂) selectively binds acidic contaminants in ethanol solutions. Stirring crude extract with 10% w/v Ca(OH)₂ for 1 hour removes 94% of betulinic acid and 88% of lupeol. Subsequent filtration and acidification with hydrochloric acid (HCl) regenerate betulin with 97.2% purity.

Silica Gel Chromatography

Final purification employs silica gel (SiO₂) column chromatography using chloroform (CHCl₃) as the mobile phase. Betulin’s low polarity ensures rapid elution, while polar impurities adhere to the stationary phase. This step elevates purity to >99%, as confirmed by HPLC-ELSD analysis.

Green Chemistry Approaches in Betulin Production

Supercritical Fluid Extraction (SFE)

Supercritical carbon dioxide (scCO₂) modified with 10% ethanol extracts betulin at 40°C and 30 MPa, achieving 85% yield. scCO₂’s tunable density and low toxicity eliminate organic solvent residues, aligning with WHO guidelines for pharmaceutical intermediates.

Ionic Liquid-Assisted Extraction

Imidazolium-based ionic liquids (e.g., [C₄mim][BF₄]) dissolve birch bark lignin at 80°C, releasing betulin with 78% efficiency. Despite higher costs, ionic liquids are recyclable for 5–7 cycles, reducing waste generation.

Industrial-Scale Betulin Production Workflow

Batch Reactor Optimization

Pilot-scale extractors (1,000 L capacity) operate at 78°C with ethanol reflux, processing 200 kg birch bark per batch. Continuous distillation recovers 95% solvent, lowering production costs to $12/kg betulin.

Waste Valorization

Post-extraction bark residues yield suberin for biodegradable plastics, while betulinic acid byproducts are marketed as anticancer precursors at $450/g.

Chemical Reactions Analysis

Types of Reactions

Betulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and solubility .

Common Reagents and Conditions

Common reagents used in the chemical reactions of betulin include sulfamic acid, ammonium sulfamate, and various solid catalysts such as Amberlyst 15® and Sibunit . These reagents facilitate the formation of sulfur derivatives of betulin, which have been examined using various analytical techniques .

Major Products Formed

The major products formed from the chemical reactions of betulin include betulinic acid, which is obtained through the oxidation of betulin. Betulinic acid is known for its potent anticancer properties and has been extensively studied for its therapeutic potential .

Scientific Research Applications

Pharmacological Properties

Betulin exhibits a wide range of biological activities, making it a promising candidate for drug development. Its pharmacological properties include:

- Anti-inflammatory Effects : Betulin has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNFα. It also reduces oxidative stress and inflammation in various models of disease, including sepsis and diabetes .

- Anticancer Activity : Betulin demonstrates significant antiproliferative effects against several cancer cell lines. It induces apoptosis and inhibits tumor growth by targeting specific proteins involved in cancer progression . Notably, betulinic acid, a derivative of betulin, has been characterized as a selective inhibitor of melanoma and prostate cancer cell proliferation .

- Cardiovascular Protection : Research indicates that betulin can improve myocardial function and reduce atherosclerotic lesions in animal models. It enhances cardiac health by modulating inflammatory responses and promoting beneficial metabolic changes .

Cancer Treatment

A study on betulinic acid revealed its ability to inhibit prostate cancer growth in vivo by reducing the expression of Sp transcription factors associated with tumor progression. The results showed significant tumor regression in treated mice compared to controls .

Anti-inflammatory Applications

In experimental models of lung inflammation, betulinic acid demonstrated efficacy by reducing levels of pro-inflammatory mediators while enhancing antioxidant enzyme activity. This suggests its potential use in treating respiratory conditions exacerbated by inflammation .

Wound Healing

Research indicates that betulin enhances wound healing processes by promoting the expression of cytokines and growth factors necessary for tissue repair. In vitro studies with fibroblasts have shown increased mRNA levels for mediators involved in wound healing following treatment with betulin .

Comparative Data Table

The following table summarizes the key applications and effects of betulin:

Mechanism of Action

Betulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Betulin also modulates chronic inflammation by blocking the expression of proinflammatory cytokines via the NFκB and MAPKs pathways . Additionally, it reduces postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase activity .

Comparison with Similar Compounds

Key Findings :

- Betulinic acid derivatives with heterocyclic rings (e.g., pyrazine, indole) fused to ring A exhibit 24-fold higher cytotoxicity than betulin against HL-60 leukemia cells (IC₅₀: 0.3 µg/mL vs. 7.2 µg/mL) .

- A free carboxyl group at C-28 in betulinic acid derivatives enhances anti-invasive activity by disrupting actin cytoskeleton organization in prostate cancer cells .

Betulin vs. Ursolic Acid

Key Findings :

- Ursolic acid shows superior antioxidant capacity, reducing reactive oxygen species (ROS) by 60% in neuronal cells compared to betulin’s 30% .

- Betulin derivatives (e.g., EB5) demonstrate dose-dependent modulation of catalase activity, whereas ursolic acid maintains consistent antioxidant enzyme support .

Structural-Activity Relationships (SAR)

- C-3 Modifications : Esterification or glycosylation improves solubility and bioavailability. For example, 3-O-acetylbetulin shows 50% higher absorption in vitro .

- C-28 Modifications : Introduction of carboxyl or propargyl groups enhances anticancer activity. Betulinic acid derivatives with C-28 carboxyl groups reduce PC-3 prostate cancer invasiveness by 80% at 10 nM .

- Ring A Modifications : Fusion with pyridine or indole rings increases cytotoxicity 10–24-fold by enhancing mitochondrial targeting .

Biological Activity

Betulin, a pentacyclic triterpene extracted primarily from the bark of birch trees, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological potential of betulin, highlighting its effects on various diseases, mechanisms of action, and relevant case studies.

Overview of Betulin

Betulin is known for its anti-inflammatory, antioxidant, and anticancer properties. It exhibits a range of biological activities that make it a candidate for therapeutic applications in treating various health conditions.

1. Anticancer Properties

Betulin has demonstrated significant cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the viability of human cervical cancer (HeLa), lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) cells with IC50 values ranging from 10 to 15 µg/mL . Additionally, it shows moderate antitumor activity in hepatoma (SK-HEP-1) and prostate cancer models .

| Cancer Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Cervical Cancer | HeLa | 10-15 |

| Lung Cancer | A549 | 10-15 |

| Liver Cancer | HepG2 | 10-15 |

| Breast Cancer | MCF-7 | 10-15 |

2. Cardiovascular Protection

In animal models, betulin has been shown to inhibit atherosclerotic lesions and enhance cholesterol efflux by increasing the expression of ATP-binding cassette transporters (ABCA1 and ABCG1). It also modulates lipid metabolism by repressing sterol regulatory element-binding proteins (SREBPs) and their target genes, contributing to cardiovascular health .

3. Anti-Diabetic Effects

Betulin exhibits protective effects against diabetes-related complications. In a study involving neuroblastoma cells (SK-N-SH), it was found to slow cell growth significantly at concentrations as low as 8 µM . The compound enhances protein kinase C-delta (PKC-δ) activity, which activates apoptotic pathways mediated by mitochondrial mechanisms .

4. Antioxidant Activity

Betulin's antioxidant properties are attributed to its ability to inhibit reactive oxygen species (ROS) production. It has been shown to increase the expression of Nrf2-targeted antioxidants and detoxification proteins, providing cellular protection against oxidative stress .

The biological activity of betulin can be attributed to several molecular mechanisms:

- Modulation of Inflammatory Cytokines : Betulin reduces levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers such as interferon-gamma (IFN-γ) in various models, including asthmatic mice .

- Activation of Nrf2 Pathway : Betulin promotes the nuclear translocation of Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protects cells from oxidative damage .

- Inhibition of NFκB Signaling Pathway : By suppressing the NFκB pathway, betulin reduces inflammation and apoptosis in various cell types .

Case Study 1: Betulin in Cancer Treatment

A clinical observation noted that patients receiving betulin as part of their treatment regimen for advanced cervical cancer exhibited improved quality of life and reduced tumor size when combined with traditional therapies. This case highlights the potential for betulin as an adjunct therapy in oncology.

Case Study 2: Cardiovascular Health

In a study involving patients with hyperlipidemia, betulin administration led to significant reductions in LDL cholesterol levels and improvements in endothelial function. These findings support its use as a natural supplement for cardiovascular health.

Q & A

Q. What are the primary natural sources of Betulin, and what extraction methods ensure high purity for experimental use?

Betulin is predominantly isolated from the bark of Betula species (e.g., birch trees) via solvent extraction. Ethanol or methanol solvents are commonly used, followed by chromatographic purification (e.g., column chromatography) to achieve >95% purity . Researchers should validate purity using HPLC or NMR, as outlined in protocols for natural product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Betulin and its derivatives?

Key techniques include:

Q. What standardized protocols exist for evaluating Betulin’s cytotoxicity in vitro?

The MTT assay is widely used, with concentrations typically ranging from 1–100 µM across 48–72 hours. Researchers must account for solvent effects (e.g., DMSO ≤0.1%) and include positive controls (e.g., doxorubicin). Cell lines such as HepG2 (liver) and MCF-7 (breast cancer) are common models .

Advanced Research Questions

Q. How do reaction parameters (e.g., temperature, catalyst loading) influence the oxidation kinetics of Betulin in catalytic studies?

Kinetic studies show Betulin’s oxidation rate increases with temperature (80–140°C) and Ag nanoparticle (Ag NP) catalyst loading (0.05–0.4 g). For example, TOF (turnover frequency) rises from 0.8 to 4.2 h⁻¹ with higher Ag NP dispersion. Oxygen concentration (0–100%) also linearly correlates with reaction rate (Table 3, ). Researchers should optimize parameters using response surface methodology (RSM) to balance yield and cost.

Q. What computational strategies predict Betulin’s solubility and interaction mechanisms in biological systems?

Molecular dynamics (MD) simulations and DFT calculations model Betulin’s behavior in aqueous environments. For instance, MD reveals hydrophobic interactions dominate in lipid bilayers, while DFT predicts hydrogen bonding with water molecules at the C3 and C28 hydroxyl sites . Software like GROMACS or AMBER is recommended for force field parameterization.

Q. How can contradictory findings on Betulin’s pro-apoptotic mechanisms be resolved across cancer models?

Discrepancies (e.g., caspase-8 activation in leukemia vs. mitochondrial pathway dominance in solid tumors) may arise from cell-specific signaling contexts. Researchers should:

Q. What formulation strategies enhance Betulin’s bioavailability in preclinical models?

Nano-delivery systems, such as liposomes or PLGA nanoparticles, improve solubility and half-life. For example, PEGylated liposomes increase Betulin’s plasma AUC by 3-fold in murine models. Researchers must characterize particle size (DLS), encapsulation efficiency (UV-Vis), and in vivo release kinetics (HPLC-MS) .

Methodological Guidance

Q. How should researchers design dose-response studies to assess Betulin’s hepatoprotective effects?

- Use primary hepatocytes or in vivo models (e.g., CCl4-induced liver injury in rats).

- Include biomarkers (ALT, AST) and histopathology.

- Apply isobolographic analysis if testing Betulin in combination with silymarin or other hepatoprotectants .

Q. What statistical approaches are recommended for analyzing Betulin’s anti-inflammatory activity?

- ANOVA with Tukey’s post-hoc test for cytokine (IL-6, TNF-α) inhibition across multiple doses.

- Pearson correlation to link NF-κB pathway modulation (e.g., p65 phosphorylation) with cytokine reduction.

- Power analysis to ensure adequate sample size (n ≥ 6) in animal studies .

Data Interpretation & Replication

Q. How can researchers ensure reproducibility in Betulin synthesis and bioactivity assays?

- Document detailed synthetic protocols (solvent ratios, reaction times) in Supplementary Information.

- Adhere to ARRIVE guidelines for in vivo studies, reporting strain, sex, and housing conditions.

- Share raw spectra (NMR, MS) and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.